3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride
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Overview
Description
3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride typically involves the reaction of 3-methylpyrrolidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile at elevated temperatures to facilitate the formation of the trifluoromethylated product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted trifluoromethyl pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized compounds .
Biology and Medicine: The compound is explored for its potential use in drug discovery and development. Its trifluoromethyl group is known to enhance the pharmacokinetic properties of drug candidates, making it a valuable scaffold in medicinal chemistry .
Industry: In the material science industry, this compound is used in the development of advanced materials with specific properties such as hydrophobicity and thermal stability .
Mechanism of Action
The mechanism of action of 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Methylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)pyrrolidine: Similar structure but without the methyl group, leading to variations in reactivity and application.
Uniqueness: 3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring. This dual substitution imparts distinct chemical properties such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-methyl-3-(trifluoromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)2-3-10-4-5;/h10H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWPNDSVKPVFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784979-42-5 |
Source
|
Record name | 3-methyl-3-(trifluoromethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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